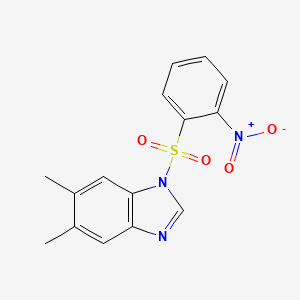

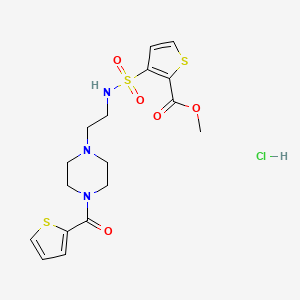

![molecular formula C20H23N5O2 B2993454 N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide CAS No. 1105225-55-5](/img/structure/B2993454.png)

N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide” is a complex organic compound. It contains several functional groups including an amide group (-CONH2), a tert-butyl group (C(CH3)3), a phenyl group (C6H5), and a pyrazolo[3,4-d]pyridazine group .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. The exact synthesis would depend on the starting materials and the specific reactions used. For example, the tert-butyl group could be introduced using a reaction with tert-butyl alcohol .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The cyclopropyl group would introduce strain into the molecule, potentially making it more reactive .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The tert-butyl group is generally quite unreactive, but could potentially undergo reactions under certain conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the amide group could allow for hydrogen bonding, which could affect its solubility and boiling point.Wissenschaftliche Forschungsanwendungen

Synthesis of N-tert-butyl Amides

The compound can be used in the synthesis of N-tert-butyl amides. This process involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . The N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 .

Drug Development

The N-tert-butyl amide group, which this compound is a part of, is found in many drugs. For example, finasteride is used to treat benign prostatic hyperplasia. As a protease inhibitor, nelfinavir has been developed as a component in the treatment of HIV. CPI-1189, with antioxidant properties, can be applied as a drug candidate for neuroprotective therapy to treat HIV-associated central nervous system (CNS) disease .

Organocatalyzed Synthesis

The compound can be used in organocatalyzed synthesis of tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano . This process involves the use of Boc-tetramic acid and benzylidenemalononitrile .

Synthesis of Methylated Alkanes and Ketones

The compound can be used in the synthesis of methylated alkanes and ketones via Ni-catalyzed methylation of unactivated alkyl halides and acid chlorides .

Reductive Dimerization Reaction

The compound can be used in Ni-catalyzed reductive dimerization reaction .

Allylic Defluorinative Reductive Cross-Coupling Reaction

The compound can be used in allylic defluorinative reductive cross-coupling reaction in the presence of Ni as a catalyst .

Inhibitor of SARS-CoV 3CL Protease

The compound can be used as a potent noncovalent small molecule inhibitor of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease .

Peptidomimetic Inhibitor Design

The compound can be used in the design of peptidomimetic inhibitors. This is based on a strong structure-activity relationship between 3CLpro and its substrate .

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, including covalent bonding, hydrogen bonding, and van der waals interactions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its specific targets. Without knowledge of these targets, it is difficult to predict the exact pathways that would be affected. Given the compound’s structure, it may be involved in pathways related to cellular signaling, metabolism, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties would significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature could denature the compound, reducing its efficacy. Similarly, the presence of other molecules could compete with the compound for its targets, potentially reducing its efficacy .

Eigenschaften

IUPAC Name |

N-tert-butyl-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-20(2,3)22-16(26)12-24-19(27)18-15(17(23-24)13-9-10-13)11-21-25(18)14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAONZEGIKPLBRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN1C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=N1)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2993371.png)

![N-[(3-bromophenyl)(cyano)methyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2993373.png)

![ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2993375.png)

![1-Adamantyl-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2993377.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/no-structure.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2993385.png)

![N-[(4-ethyl-2,3-dihydro-1,4-benzoxazin-2-yl)methyl]-N-methyl-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2993390.png)

![5-bromo-2-chloro-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2993394.png)